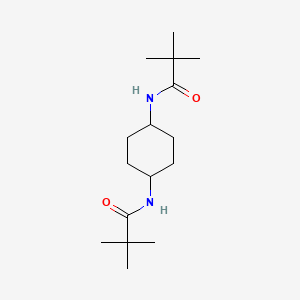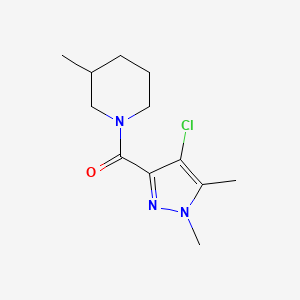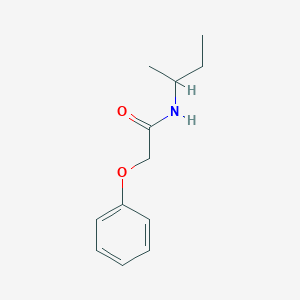![molecular formula C14H20N2O5 B10974977 3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974977.png)
3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a morpholine ring, a carbamoyl group, and a bicyclic oxabicycloheptene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly regioselective and can produce enantiomerically enriched derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a strong reducing agent used for reducing carbonyl compounds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA can produce epoxides, while reduction with LiAlH4 can yield alcohols.
Scientific Research Applications
3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring and carbamoyl group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bicyclic structure can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound has a similar bicyclic structure but includes a silane group.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the oxabicycloheptane core and have various substituents that modify their properties.
Uniqueness
3-{[2-(Morpholin-4-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the combination of its morpholine ring, carbamoyl group, and bicyclic structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-(2-morpholin-4-ylethylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O5/c17-13(15-3-4-16-5-7-20-8-6-16)11-9-1-2-10(21-9)12(11)14(18)19/h1-2,9-12H,3-8H2,(H,15,17)(H,18,19) |
InChI Key |
ZRYNEBVSYYYBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10974896.png)
![1-ethyl-4-{[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]amino}-1H-pyrazole-5-carbonitrile](/img/structure/B10974910.png)

![2-methyl-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B10974921.png)

![6-Ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10974931.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10974932.png)

methanone](/img/structure/B10974941.png)


![3-[(3-Cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974947.png)
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974948.png)
![methyl (2E)-2-(4-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10974954.png)
